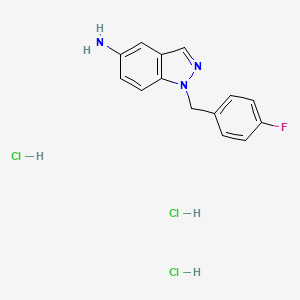
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a fluorobenzyl group attached to an indazole ring, which is further modified with an amine group. The trihydrochloride form indicates the presence of three hydrochloride molecules associated with the compound, enhancing its solubility and stability.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride typically involves several steps, including the formation of the indazole core and subsequent functionalization with the fluorobenzyl and amine groups. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity to certain targets, while the indazole core provides a stable scaffold for interaction. The amine group may participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)-1H-indazole-3-carboxamide: This compound features a carboxamide group instead of an amine group, which can alter its binding properties and applications.
4-Fluorobenzylamine: A simpler compound with only the fluorobenzyl and amine groups, lacking the indazole core.
Indazole-3-carboxylic acid: This compound features a carboxylic acid group on the indazole ring, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H15Cl3FN3 |
|---|---|
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]indazol-5-amine;trihydrochloride |
InChI |
InChI=1S/C14H12FN3.3ClH/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17-18;;;/h1-8H,9,16H2;3*1H |
InChI-Schlüssel |
FBGXOMUOCVYJGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)F.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


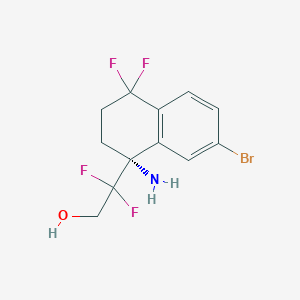
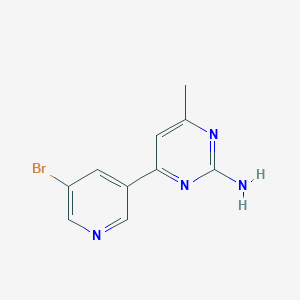
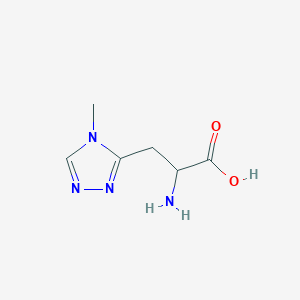
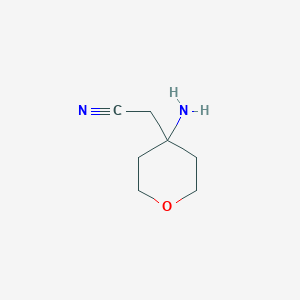
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)
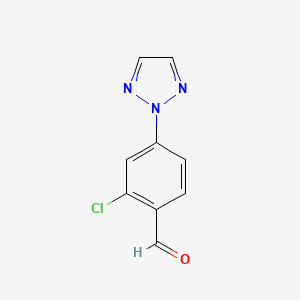
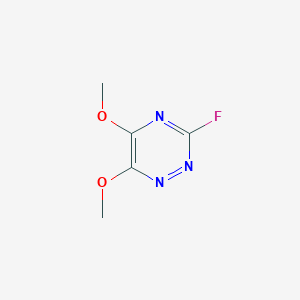
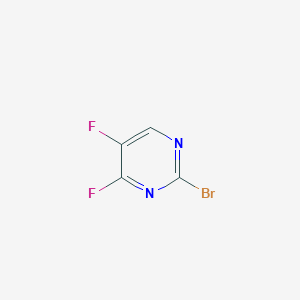
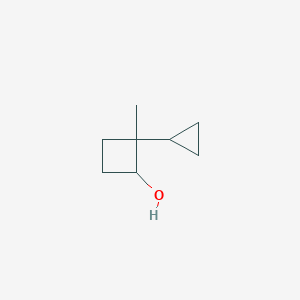
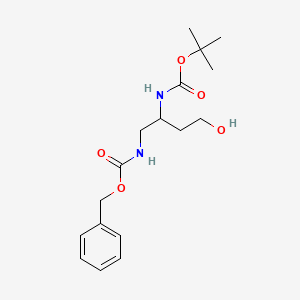
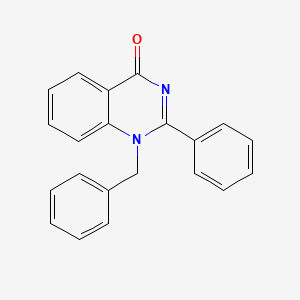
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)
![6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one](/img/structure/B13101991.png)
